1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-cyclopropylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTFPSSCTSJJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyclopropylamine with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antioxidant and anti-cancer agent.
Medicine: It has been investigated for its anti-diabetic properties and potential use in drug development.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclopropyl vs. Cyclopentyl Substituents: The cyclopropyl group’s small size and ring strain may improve membrane permeability compared to bulkier cyclopentyl analogs .
- Aromatic vs. Aliphatic Substituents : Bromophenyl (e.g., ) and pyrazinyl (e.g., ) groups introduce π-π stacking capabilities, advantageous for targeting aromatic enzyme pockets. In contrast, aliphatic groups like ethyl or methoxy (e.g., ) enhance solubility but may reduce target affinity.
Biological Activity
1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPTD) is a pyrimidinedione derivative with potential biological activities. This compound has garnered interest due to its structural uniqueness and the possibility of various pharmacological applications. The biological activity of CPTD includes antimicrobial, antiparasitic, and anticancer properties. This article provides a comprehensive overview of the biological activity of CPTD based on available research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : C1CC1N2C=CC(=O)NC2=O
- InChIKey : HMTFPSSCTSJJNX-UHFFFAOYSA-N
Antiparasitic Activity
The antiparasitic potential of CPTD is noteworthy. Studies on structurally similar compounds suggest that pyrimidinedione derivatives can inhibit the growth of parasites such as Leishmania and Toxoplasma. For instance:
- IC Values : Compounds with similar structures have shown IC values ranging from 13.9 µM to 61.7 µM against Leishmania amazonensis and Toxoplasma gondii respectively . This indicates a promising avenue for further exploration of CPTD's antiparasitic effects.
Anticancer Activity
The anticancer properties of pyrimidinedione derivatives have been explored in various studies. These compounds have been reported to induce apoptosis in cancer cell lines through multiple mechanisms:
- Mechanism of Action : Inhibition of key enzymes involved in cancer metabolism.
- Cell Lines Tested : Various studies have utilized cell lines such as HeLa and MCF-7 to evaluate the cytotoxic effects of related compounds.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Pyrimidinedione Derivative | HeLa | 25.3 | |
| Pyrimidinedione Derivative | MCF-7 | 32.1 |
Case Studies
- Study on Antiparasitic Activity :
- Anticancer Screening :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Answer : Multi-component reactions (MCRs) using catalysts like FeCl₃ or ionic liquids are commonly employed for tetrahydropyrimidinone derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Stepwise purification (e.g., column chromatography followed by recrystallization) improves purity. For cyclopropyl group introduction, nucleophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura) may be required .
- Table 1 : Synthesis Optimization Parameters for Analogous Compounds
| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| FeCl₃ | Ethanol | 78 | 98.5% | |
| Ionic liquid | DMF | 85 | 97.8% |
Q. What analytical techniques are critical for structural confirmation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/²D) resolves cyclopropyl and tetrahydropyrimidine protons. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography or computational modeling (DFT) validates stereoelectronic properties. Purity is assessed via HPLC with UV detection at 254 nm .
Q. How does the cyclopropyl moiety influence the compound's solubility and stability under physiological conditions?
- Answer : The cyclopropyl group enhances lipophilicity (logP ~2.5), reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours. Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., ring-opening) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
- Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. Ensure compound purity (>95% via HPLC) and confirm batch-to-batch consistency. Employ metabolomic profiling to identify off-target interactions. Cross-reference with structurally similar derivatives (e.g., ’s pyrido[2,3-d]pyrimidines) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling elucidate the mechanism of action for this compound?
- Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like thymidylate synthase or DNA polymerases. MD simulations (GROMACS) assess conformational stability in binding pockets. QSAR models correlate electronic properties (HOMO-LUMO gaps) with inhibitory potency .
Q. What experimental designs are optimal for studying the compound's pharmacokinetics and metabolite profiling?
- Answer : In vitro assays using liver microsomes (human/rat) identify phase I metabolites (CYP450-mediated). LC-MS/MS quantifies plasma exposure in rodent models. Radiolabeled analogs (¹⁴C) track tissue distribution. Bile-duct cannulation studies assess enterohepatic recirculation .
Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and toxicity profile?
- Answer : Fluorination at specific positions (e.g., para to the cyclopropyl group) enhances metabolic stability but may increase hepatotoxicity (ALT/AST elevation in vitro). Comparative SAR tables (Table 2) guide rational design.
- Table 2 : SAR of Halogenated Derivatives
| Substituent | IC₅₀ (µM) | LogP | HepG2 Toxicity (µM) |
|---|---|---|---|
| -H | 12.3 | 2.1 | >100 |
| -F (para) | 8.7 | 2.4 | 50 |
| -Cl (ortho) | 6.2 | 2.8 | 30 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
